molecular formula C18H24BrN3O4 B2742304 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide CAS No. 892286-08-7

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide

Cat. No.: B2742304
CAS No.: 892286-08-7
M. Wt: 426.311
InChI Key: WALBQMFHXCDYGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide is a synthetic compound belonging to the quinazolinone class. This compound is notable for its unique molecular structure, characterized by a bromine-substituted quinazolinone core linked to a butanamide chain with an isopropoxypropyl side group. Quinazolinones have a wide range of biological activities, which makes them interesting candidates for scientific research and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide typically involves several steps:

  • Synthesis of the Quinazolinone Core: The starting material, often an anthranilic acid derivative, undergoes a cyclization reaction in the presence of a dehydrating agent such as phosphorous oxychloride to form the quinazolinone nucleus.

  • Bromination: The quinazolinone core is then brominated using bromine or N-bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform.

  • Formation of the Amide Linkage: The brominated quinazolinone undergoes a reaction with 3-isopropoxypropylamine to form the desired amide linkage.

  • Final Product Formation: The final step involves coupling the intermediate with a butanoic acid derivative to complete the synthesis of this compound.

Industrial Production Methods: Industrial production may involve optimization of these synthetic routes for large-scale manufacturing, employing continuous flow techniques, and more efficient catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: Can undergo oxidation reactions at the quinazolinone ring, leading to the formation of quinazoline N-oxides.

  • Reduction: Reduction at the carbonyl groups can yield alcohol derivatives.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

  • Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

  • Substitution: Nucleophiles like amines, thiols, or phenols under suitable conditions.

Major Products Formed:

  • Oxidized Products: Quinazoline N-oxides.

  • Reduced Products: Quinazolinone alcohol derivatives.

  • Substituted Products: Derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its role in modulating enzyme activity and protein interactions.

  • Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

  • Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide involves interaction with specific molecular targets:

  • Molecular Targets: May include kinases, receptors, and enzymes involved in cellular signaling pathways.

  • Pathways Involved: The compound may affect pathways related to cell proliferation, apoptosis, and immune response. Its bromine-substituted quinazolinone core is key to its biological activity, allowing it to bind effectively to target proteins and exert its effects.

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-isopropoxypropyl)butanamide stands out due to its unique substitution pattern, which confers distinct chemical properties and biological activities. Similar Compounds:

  • 6-Bromo-2,4-dioxo-1,2-dihydroquinazoline: Shares the brominated quinazolinone core but lacks the butanamide chain.

  • N-(3-isopropoxypropyl)quinazolin-4-amine: Similar amide linkage but different overall structure and properties.

This unique combination of bromine, quinazolinone, and isopropoxypropyl groups makes this compound a fascinating compound for further research and development.

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(3-propan-2-yloxypropyl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrN3O4/c1-12(2)26-10-4-8-20-16(23)5-3-9-22-17(24)14-11-13(19)6-7-15(14)21-18(22)25/h6-7,11-12H,3-5,8-10H2,1-2H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALBQMFHXCDYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CCCN1C(=O)C2=C(C=CC(=C2)Br)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.